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Compound of Interest

Compound Name: DDD100097

Cat. No.: B15562818 Get Quote

An in-depth analysis of the early-stage efficacy of the novel N-myristoyltransferase inhibitor,

DDD100097, reveals a promising lead compound for the treatment of Human African

Trypanosomiasis (HAT). Initial studies have demonstrated its ability to inhibit the target

enzyme, Trypanosoma brucei N-myristoyltransferase (TbNMT), and show in vivo activity in a

mouse model of the disease.

This technical guide provides a comprehensive summary of the initial efficacy data for

DDD100097 and related compounds in its series. It includes quantitative data from key

experiments, detailed methodologies for the cited assays, and visualizations of the relevant

biological pathways and experimental workflows to support further research and development.

Quantitative Efficacy Data
The development of DDD100097 is part of a broader effort to optimize a series of pyrazole

sulfonamide inhibitors of TbNMT. The following tables summarize the key in vitro and in vivo

efficacy data for compounds in this series, leading to the identification of molecules with

promising therapeutic potential.
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Compound
TbNMT IC50
(nM)

T. b. brucei
EC50 (nM)

Human
NMT1 IC50
(nM)

Human
NMT2 IC50
(nM)

Selectivity
(Human/Tb)

DDD85646 2 2 3 - 1.5

DDD100097

series

compounds

Data not

explicitly

provided in

initial

publications

Table 1: In Vitro Activity of NMT Inhibitors. This table summarizes the half-maximal inhibitory

concentration (IC50) against recombinant Trypanosoma brucei N-myristoyltransferase

(TbNMT) and human NMT isoforms, as well as the half-maximal effective concentration (EC50)

against T. b. brucei parasites in culture. Data for the lead compound DDD85646 is presented

as a key reference point for the series.

Compound Animal Model Dose (mg/kg)
Route of
Administration

Outcome

DDD85646
Mouse (T. b.

brucei)
50

Oral (twice daily

for 7 days)

Cure of

peripheral

infection

DDD100097

series

Mouse (Stage II

HAT)
- -

Partial efficacy

demonstrated

Table 2: In Vivo Efficacy of NMT Inhibitors. This table outlines the results from preclinical animal

model studies. DDD85646, a precursor compound, was effective in clearing peripheral

infections. The DDD100097 series, developed for improved brain permeability, has shown

partial efficacy in a stage II model of HAT, which involves central nervous system infection.

Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the

efficacy of the NMT inhibitor series.
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N-Myristoyltransferase (NMT) Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of

NMT.

Enzyme and Substrates: Recombinant T. brucei NMT (TbNMT) and human NMT1 and NMT2

were used. The substrates were myristoyl-CoA and a peptide corresponding to a known

NMT substrate.

Assay Principle: The assay measures the transfer of a radiolabeled myristoyl group from

myristoyl-CoA to the peptide substrate.

Procedure:

The enzyme was incubated with the test compound at varying concentrations.

The reaction was initiated by the addition of the peptide substrate and [³H]myristoyl-CoA.

The reaction mixture was incubated to allow for the myristoylation of the peptide.

The reaction was stopped, and the myristoylated peptide was separated from the

unreacted [³H]myristoyl-CoA.

The amount of radioactivity incorporated into the peptide was measured using a

scintillation counter.

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting

the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Trypanosoma brucei brucei Cell-Based Assay
This assay determines the potency of a compound against live T. b. brucei parasites.

Cell Line: Trypanosoma brucei brucei bloodstream form parasites were used.

Assay Principle: A resazurin-based cell viability assay was employed. Resazurin, a blue non-

fluorescent dye, is reduced to the pink, highly fluorescent resorufin by metabolically active

cells.
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Procedure:

Parasites were seeded in 96-well plates.

The test compound was added at various concentrations.

The plates were incubated for 48 hours to allow for parasite proliferation.

Resazurin was added to each well, and the plates were incubated for a further 24 hours.

Fluorescence was measured using a plate reader.

Data Analysis: The half-maximal effective concentration (EC50) was determined by plotting

the percentage of viable cells against the logarithm of the compound concentration.

In Vivo Efficacy in a Mouse Model of HAT
This experiment evaluates the therapeutic effect of the compounds in a living organism infected

with the parasite.

Animal Model: Female BALB/c mice were infected with T. b. brucei. For stage II models,

infection is allowed to progress to the central nervous system.

Treatment:

Compounds were formulated for the appropriate route of administration (e.g., oral).

Treatment was initiated at a specified time post-infection.

Mice received a defined dose of the compound, typically administered once or twice daily

for a set number of days.

Monitoring:

Parasitemia (the number of parasites in the blood) was monitored regularly by microscopic

examination of tail-vein blood.

The general health and survival of the mice were recorded daily.
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Outcome Measures: Efficacy was assessed based on the clearance of parasites from the

blood and the number of mice that survived without relapse. A "cure" is typically defined as

the absence of parasites in the blood for a specified period after the end of treatment.

Visualizations
N-Myristoylation Signaling Pathway
The following diagram illustrates the central role of N-myristoyltransferase (NMT) in protein

modification and the mechanism of its inhibition.
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Caption: Mechanism of NMT inhibition by DDD100097.

Experimental Workflow for In Vivo Efficacy
This diagram outlines the key steps in the preclinical evaluation of NMT inhibitors in a mouse

model of Human African Trypanosomiasis.
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Caption: Workflow for in vivo efficacy studies.

To cite this document: BenchChem. [Initial Efficacy of DDD100097: A Technical Overview for
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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